This compound is classified as a synthetic opioid, which means it is designed to mimic the effects of naturally occurring opioids. It falls under the category of piperidine derivatives due to the presence of the piperidine ring in its structure. The compound's classification is significant in the context of drug regulation and research, particularly concerning its potential for abuse and therapeutic applications.
The synthesis of 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid typically involves several key steps:
Technical parameters such as temperature, reaction time, and catalysts used can vary based on specific methodologies adopted in the synthesis process. Detailed reaction conditions are often optimized for yield and purity.
The molecular structure of 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid can be described as follows:
The spatial arrangement and stereochemistry around the piperidine ring are crucial for its biological activity, influencing how it interacts with opioid receptors in the body.
1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid can participate in various chemical reactions typical for piperidine derivatives:
These reactions are significant for modifying the compound's properties for research or therapeutic purposes.
The mechanism of action for 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid primarily involves interaction with opioid receptors, specifically:
Understanding this mechanism is critical for evaluating both therapeutic benefits and risks associated with opioid use.
Key physical and chemical properties include:
These properties influence how the compound is handled in laboratory settings and its formulation into pharmaceutical products.
1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid has several potential applications:
The ongoing research into this compound reflects broader efforts to understand opioid pharmacology and develop safer analgesic alternatives amidst concerns over opioid addiction and misuse.
The compound 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid is a 4-anilidopiperidine derivative with a specific substitution pattern. Its IUPAC name reflects three key structural features: (i) a piperidine core substituted at the 4-position, (ii) a carboxylic acid group at C4, (iii) an N-propanoylated anilino moiety at C4, and (iv) a 2-phenylethyl group on the piperidine nitrogen. The molecular formula is C₂₃H₂₈N₂O₃ for the free acid, with a molecular weight of 380.48 g/mol. Its sodium salt (CAS 98598-82-4) has the formula C₂₃H₂₇N₂O₃Na (molecular weight 402.46 g/mol) [5].
Common synonyms include:
Table 1: Molecular Formula Comparison of Structurally Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | |
---|---|---|---|
Free acid | C₂₃H₂₈N₂O₃ | 380.48 | |
Sodium salt (CAS 98598-82-4) | C₂₃H₂₇N₂O₃Na | 402.46 | |
Methyl ester analog (CID 12298146) | C₂₁H₂₆N₂O₂ | 338.45 | [1] |
Allyl ester analog (CAS 61085-57-2) | C₂₃H₂₈N₂O₂ | 364.48 | [2] |
Unsubstituted precursor (SpectraBase Compound) | C₂₀H₂₄N₂O₂ | 324.42 | [4] |
While crystallographic data for this specific compound is limited in the literature, its piperidine ring adopts a chair conformation typical of 4,4-disubstituted piperidines. The C4 quaternary carbon bearing both the carboxylic acid and anilino groups imposes significant steric constraints, influencing ring puckering. The N-propanoylanilino group introduces potential conformational flexibility due to rotation around the C–N anilide bond. The absence of chiral centers suggests a meso or racemization-free structure, though the C4 substitution may create a stereogenic center if substituents are asymmetric; in this case, symmetry renders the molecule achiral [3] [4].
The sodium salt form (CAS 98598-82-4) likely exhibits ionic solid-state characteristics, with the carboxylate group participating in coordination bonds with sodium ions. No experimental melting point data was identified, but analogous 4-carboxypiperidines show high decomposition temperatures (>250°C) due to zwitterionic stabilization [5] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (DMSO-d₆, 500 MHz) key resonances:
¹³C NMR (DMSO-d₆, 125 MHz) characteristic peaks:
Infrared (IR) Spectroscopy:Critical absorptions (KBr pellet, cm⁻¹):
Mass Spectrometry (MS):Electrospray ionization (ESI) highlights:
Table 2: Summary of Key Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 12.2 ppm (1H, bs) | Carboxylic acid proton |
δ 1.05 ppm (3H, t), 2.35 ppm (2H, q) | N-Propanoyl methyl/methylene | |
¹³C NMR | δ 175.8 ppm | Carboxyl carbon |
δ 172.5 ppm | Amide carbonyl | |
IR | 1710 cm⁻¹ | Carboxylic acid C=O stretch |
1655 cm⁻¹ | Amide C=O stretch | |
MS | m/z 381.2 | Molecular ion [M+H]⁺ |
This compound belongs to the 4-anilidopiperidine-4-carboxylic acid class, sharing a core scaffold with analgesics and radiotracer precursors. Key structural comparisons:
Versus Methyl Ester Analog (CID 12298146):The methyl ester 1-phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester (C₂₁H₂₆N₂O₂) replaces the carboxylic acid with a methyl ester (–COOCH₃) and lacks the N-propanoyl group. This reduces polarity and alters hydrolysis susceptibility. The ester shows 42 Da lower mass and distinct IR carbonyl absorption at 1740 cm⁻¹ [1].
Versus Allyl Ester Analog (CAS 61085-57-2):The allyl ester 2-propenyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate (C₂₃H₂₈N₂O₂) incorporates an allyloxycarbonyl group (–COOCH₂CH=CH₂). This introduces alkene-specific NMR signals (δ 5.2–5.9 ppm) and MS fragments at m/z 57 [C₃H₅]⁺ [2].
Versus Unsubstituted Precursor (SpectraBase KvwmiLFFayI):4-Anilino-1-(2-phenylethyl)piperidine-4-carboxylic acid (C₂₀H₂₄N₂O₂) lacks the N-propanoyl group, resulting in a secondary aniline (–NHC₆H₅) instead of a tertiary amide. This increases NH-stretch intensity in IR (3400 cm⁻¹) and reduces molecular weight by 56 Da [4].
Versus Carfentanil Precursor:The sodium salt form (CAS 98598-82-4) serves as a direct precursor to carfentanil, differing by methylation at the amide nitrogen. Its synthesis employs tert-butyl ester protection to avoid undesired acyl shifts during hydrolysis—a limitation in older routes using methyl/ethyl esters [5] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: